Renytoline

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La paranyline peut être synthétisée par la réaction de Pinner, qui implique la réaction d'un nitrile avec un alcool en présence d'acide pour former un iminoéther. Cet intermédiaire est ensuite traité avec de l'ammoniac pour donner l'amidine . Une autre méthode implique la réaction d'un chlorure d'imidoyle avec de l'ammoniac ou des amines .

Méthodes de production industrielle

La production industrielle de paranyline implique généralement une synthèse à grande échelle utilisant la réaction de Pinner en raison de son efficacité et de son rendement élevé. Les conditions réactionnelles sont soigneusement contrôlées pour garantir la pureté et la stabilité du produit final .

Analyse Des Réactions Chimiques

Oxidation Reactions

Renytoline can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction Reactions

This compound can be reduced to form amines. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used for this purpose.

Substitution Reactions

This compound can undergo substitution reactions, especially in the presence of strong nucleophiles. Common nucleophiles used in these reactions include sodium methoxide (CH3ONa) and potassium tert-butoxide (t-BuOK).

Major Products Formed

The chemical reactions involving this compound can produce various substituted derivatives, which are valuable in pharmaceutical and chemical research. The specific products depend on the reaction type and conditions.

Reaction Conditions

Careful control of reaction conditions is essential to ensure the desired products are obtained with high purity and yield. Factors such as temperature, solvent, and the concentration of reagents play a crucial role in the outcome of the reactions.

Reactivity

Quinazoline is highly reactive towards anionic reagents, which attack position 4 . Sodium bisulphate, hydrogen cyanide, acetone, 2-butanone, acetophenone, and cyclohexanone add across the 3,4-double bond of quinazoline . Methyl, ethyl, isopropyl, benzyl, t-butyl, and phenyl magnesium halides and phenyl lithium also add across the 3,4-double bond to give the corresponding 4-substituted 3,4-dihydroquinazolines .

Nucleophilic and Electrophilic Substitution Reactions of Quinazoline

The two known nucleophilic substitution reactions of quinazoline are sodamide and hydrazine, which most probably proceed via the intermediate addition products and give 4-amino and 4-hydrazine quinazoline . Nitration is the only known electrophilic substitution reaction of quinazoline . Quinazoline gives 6-nitroquinazoline with fuming nitric acid in concentrated H2SO4 .

Alkylation Reactions of Quinazoline

Alkylation of quinazoline takes place on the N atom, 3-methyl, 3-ethyl-3-alkyl, and 3-benzylquinazolinium salts that readily take up a molecule of alcohol to form the corresponding 4-alkoxy-3-alkyl-3,4-dihydro quinazolinium salts . These salts gave the pseudo bases, 3-alkyl-3,4-dihydro-4-hydroxy quinazolines on treatment with strong alkali .

Applications De Recherche Scientifique

Medicinal Chemistry

Renytoline has demonstrated significant biological activities that make it a candidate for drug development:

- Wound Healing : Studies suggest that this compound can inhibit granulation tissue formation, which is crucial in wound healing processes. This property indicates its potential use in developing treatments for chronic wounds and skin injuries.

- Pain Management : Investigations into its interactions with delta-opioid receptors reveal promise for developing pain management therapies that may have fewer side effects compared to traditional opioids.

Pharmacology

This compound's pharmacological profile includes:

- Receptor Interaction : Research shows that this compound interacts with specific receptors in the body, modulating their activity. This interaction is essential for understanding its therapeutic effects and potential applications in treating various conditions.

- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit enzymes involved in inflammatory responses, positioning it as a candidate for anti-inflammatory drug development.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in industrial contexts:

- Pharmaceutical Manufacturing : As an intermediate in chemical manufacturing, this compound plays a role in the production of various pharmaceuticals, enhancing the efficiency and effectiveness of drug synthesis.

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

| Study Focus | Findings | Reference |

|---|---|---|

| Wound Healing | Inhibition of granulation tissue formation suggests potential use in chronic wound treatment. | |

| Pain Management | Interaction with delta-opioid receptors indicates potential for safer pain relief options. | |

| Anti-inflammatory Effects | Demonstrated ability to inhibit specific enzymes involved in inflammation, supporting anti-inflammatory uses. | |

| Pharmaceutical Production | Used as an intermediate in the synthesis of other pharmaceutical compounds, improving production efficiency. |

Mécanisme D'action

Paranyline exerts its effects primarily through its interaction with specific molecular targets. It inhibits the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes .

Comparaison Avec Des Composés Similaires

Composés similaires

Benzamidine : Un autre composé amidine ayant des propriétés anti-inflammatoires similaires.

Pentamidine : Utilisé comme agent antimicrobien.

Diminazene : Connu pour son activité antiprotozoaire.

Unicité

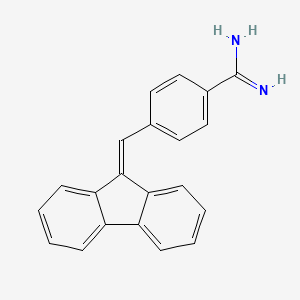

La paranyline est unique en raison de ses caractéristiques structurelles spécifiques, telles que le groupe fluorenylidène, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber des enzymes spécifiques impliquées dans l'inflammation la distingue des autres composés similaires .

Propriétés

IUPAC Name |

4-(fluoren-9-ylidenemethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,(H3,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVTUUKKGNHVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169424 | |

| Record name | Renyfoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1729-61-9 | |

| Record name | Renytoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Renyfoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARANYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2ILF29K8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.